Cas no 2228648-89-1 (3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid)
L'acido 3-(5-{(tert-butossi)carbonilammino}-2-clorofenil)-2-idrossi-3-metilbutanoico è un composto organico complesso con una struttura molecolare che combina un gruppo amminico protetto (Boc), un nucleo aromatico clorurato e una funzione acido carbossilico idrossilato. La presenza del gruppo Boc offre stabilità e selettività nelle sintesi peptidiche, mentre il sostituente cloruro aromatico favorisce reazioni di accoppiamento incrociato. La funzionalità acida idrossilata ne migliora la solubilità in mezzi polari, rendendolo utile in applicazioni farmaceutiche come intermedio per principi attivi. La sua struttura chirale lo rende adatto per studi di stereoselettività, con potenziali applicazioni nello sviluppo di farmaci otticamente attivi.
2228648-89-1 structure
Product Name:3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid
Numero CAS:2228648-89-1
MF:C16H22ClNO5
MW:343.802584171295
CID:6187171
PubChem ID:165640330
Update Time:2025-06-20
3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid
- 2228648-89-1
- 3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid
- EN300-1871067
-
- Inchi: 1S/C16H22ClNO5/c1-15(2,3)23-14(22)18-9-6-7-11(17)10(8-9)16(4,5)12(19)13(20)21/h6-8,12,19H,1-5H3,(H,18,22)(H,20,21)
- Chiave InChI: YNLBTBGSINDRTN-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=C(C=C1C(C)(C)C(C(=O)O)O)NC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 343.1186505g/mol
- Massa monoisotopica: 343.1186505g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 446
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 95.9Ų
3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1871067-0.05g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 0.05g |
$1261.0 | 2023-09-18 | ||
| Enamine | EN300-1871067-0.1g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 0.1g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1871067-0.25g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 0.25g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1871067-0.5g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 0.5g |
$1440.0 | 2023-09-18 | ||
| Enamine | EN300-1871067-1.0g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1871067-2.5g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 2.5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1871067-5.0g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1871067-10.0g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1871067-1g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 1g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1871067-5g |
3-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid |
2228648-89-1 | 5g |
$4349.0 | 2023-09-18 |
3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid Letteratura correlata
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
2228648-89-1 (3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso